

Introduction: A Molecule of Interest in Modern Drug Discovery

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Compound of Interest

Compound Name: **5-(2,6-Dimethylphenyl)indoline**

Cat. No.: **B1470977**

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In the landscape of medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.^[1] The strategic substitution of this scaffold allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. **5-(2,6-dimethylphenyl)indoline** is a specific derivative that has garnered interest due to its unique three-dimensional structure, where the sterically hindered 2,6-dimethylphenyl group introduces a significant twist relative to the indoline plane. This conformational restriction can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic behavior.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **5-(2,6-dimethylphenyl)indoline**. As drug development professionals, understanding these fundamental parameters is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes predicted data with field-proven experimental protocols, offering a robust framework for the scientific evaluation of this compound and its analogs.

Section 1: Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. **5-(2,6-dimethylphenyl)indoline** is a bicyclic aromatic heterocycle.^[2] Its structure consists of a

benzene ring fused to a saturated five-membered nitrogen-containing ring (the indoline core), which is substituted at the 5-position with a 2,6-dimethylphenyl moiety.

Identifier	Value	Source(s)
CAS Number	1176740-73-0	[3] [4]
Molecular Formula	C ₁₆ H ₁₇ N	[3]
Molecular Weight	223.31 g/mol	[3] [4]
Physical Form	Solid	
Purity (Typical)	≥95% - 97%	[4]
InChI Key	BJTXJWHVSAAQJQ- UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=C(C(=CC=C1)C)C2=CC3 =C(C=C2)NCC3	

Section 2: Core Physicochemical Parameters

A quantitative understanding of a compound's physical properties is critical for anticipating its behavior in both *in vitro* and *in vivo* systems. The following table summarizes the key available data for **5-(2,6-dimethylphenyl)indoline**. It is crucial to note that much of the publicly available data for this specific molecule is computationally predicted. While these predictions offer valuable initial estimates, they must be validated through rigorous experimentation.

Property	Predicted Value	Significance in Drug Development	Source
Boiling Point	$355.5 \pm 42.0 \text{ } ^\circ\text{C}$	Influences purification methods (e.g., distillation) and thermal stability.	[3]
Density	$1.051 \pm 0.06 \text{ g/cm}^3$	Relevant for formulation, especially for non-solid dosage forms.	[3]
pKa	5.07 ± 0.20	Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. The indoline nitrogen is basic.	[3]

Section 3: Acidity and Basicity (pKa)

The pKa is arguably one of the most influential physicochemical parameters. It dictates the extent of a molecule's ionization in different pH environments, such as the stomach (pH ~1.5-3.5) and the intestine (pH ~6.0-7.5). For **5-(2,6-dimethylphenyl)indoline**, the basic nitrogen atom of the indoline ring is the primary site of protonation. The predicted pKa of 5.07 suggests that the compound will be significantly protonated and positively charged in the acidic environment of the stomach but will exist predominantly as the neutral free base at physiological pH (7.4).[\[3\]](#) This has profound implications for its absorption across biological membranes.

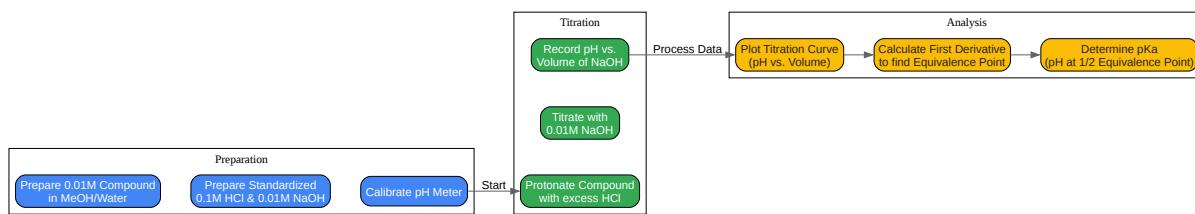
Experimental Protocol: Potentiometric pKa Determination

This protocol describes a standard and reliable method for the experimental determination of the pKa of a basic compound. The principle involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is necessary to dissolve the typically hydrophobic test compound in the aqueous system, ensuring a homogeneous solution for accurate pH measurement.

- Preparation of Solutions:
 - Prepare a 0.01 M solution of **5-(2,6-dimethylphenyl)indoline** in a 1:1 methanol:water mixture.
 - Prepare standardized 0.1 M and 0.01 M solutions of hydrochloric acid (HCl).
 - Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).
- Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
- Titration Procedure:
 - Pipette a known volume (e.g., 20 mL) of the compound solution into a thermostatted titration vessel.
 - Add a sufficient amount of standardized 0.1 M HCl to fully protonate the compound (titrate to below pH 3).
 - Begin the titration by adding small, precise aliquots of the standardized 0.01 M NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration past the equivalence point (e.g., to pH 11).
- Data Analysis:

- Plot the pH versus the volume of NaOH added to generate the titration curve.
- Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$) to accurately determine the equivalence point.
- The pH at the half-equivalence point corresponds to the apparent pKa in the solvent mixture.
- Specialized software can be used to perform a non-linear regression analysis of the titration data to refine the pKa value.[6]



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Caption: Workflow for potentiometric pKa determination.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between octan-1-ol and water, and more commonly expressed as its logarithm, LogP. A balanced LogP

is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most direct way to measure LogP. It involves partitioning the compound between octan-1-ol and water and measuring its concentration in each phase.

Expertise & Rationale: This method directly measures the equilibrium partitioning of the analyte. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would introduce significant error. Using a buffered aqueous phase (pH 7.4) is essential to measure the distribution coefficient (LogD) at physiological pH, which is more relevant for drug development than the LogP of the neutral species alone. For this compound, with a pKa of ~5.1, the LogD_{7.4} will be effectively identical to the LogP of the neutral form.

- Solvent Preparation:
 - Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
 - In a large separatory funnel, mix octan-1-ol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.
- Sample Preparation:
 - Prepare a stock solution of **5-(2,6-dimethylphenyl)indoline** in the pre-saturated octan-1-ol. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning:
 - In several vials, combine the octan-1-ol stock solution with pre-saturated PBS at various volume ratios (e.g., 1:1, 1:2, 2:1).
 - Agitate the vials at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). A slow, tumbling motion is preferred over vigorous shaking to prevent

emulsion formation.

- Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the two phases.
- Quantification:
 - Carefully remove an aliquot from both the octan-1-ol and the PBS layers.
 - Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.[7][8]
- Calculation:
 - Calculate the partition coefficient, P, using the formula: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$.
 - Calculate LogP as the base-10 logarithm of P.

Section 5: Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods provide the fingerprints for molecular structure confirmation, purity assessment, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

- ^1H NMR: The proton NMR spectrum is expected to be complex. Key characteristic signals would include:
 - Singlets for the two methyl groups on the phenyl ring, likely appearing around 2.0-2.3 ppm.[11]
 - Aromatic protons from both the dimethylphenyl and indoline rings, appearing in the range of 6.5-7.5 ppm.

- Aliphatic protons of the indoline ring ($\text{CH}_2\text{-CH}_2$) appearing as triplets or multiplets in the upfield region, typically around 2.8-3.5 ppm.
- A broad singlet for the N-H proton of the indoline ring, the chemical shift of which can be concentration and solvent dependent.
- ^{13}C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals include:
 - Aliphatic carbons of the indoline ring (~25-50 ppm).
 - Methyl group carbons (~20 ppm).
 - Aromatic carbons in the 110-150 ppm range.[\[12\]](#)

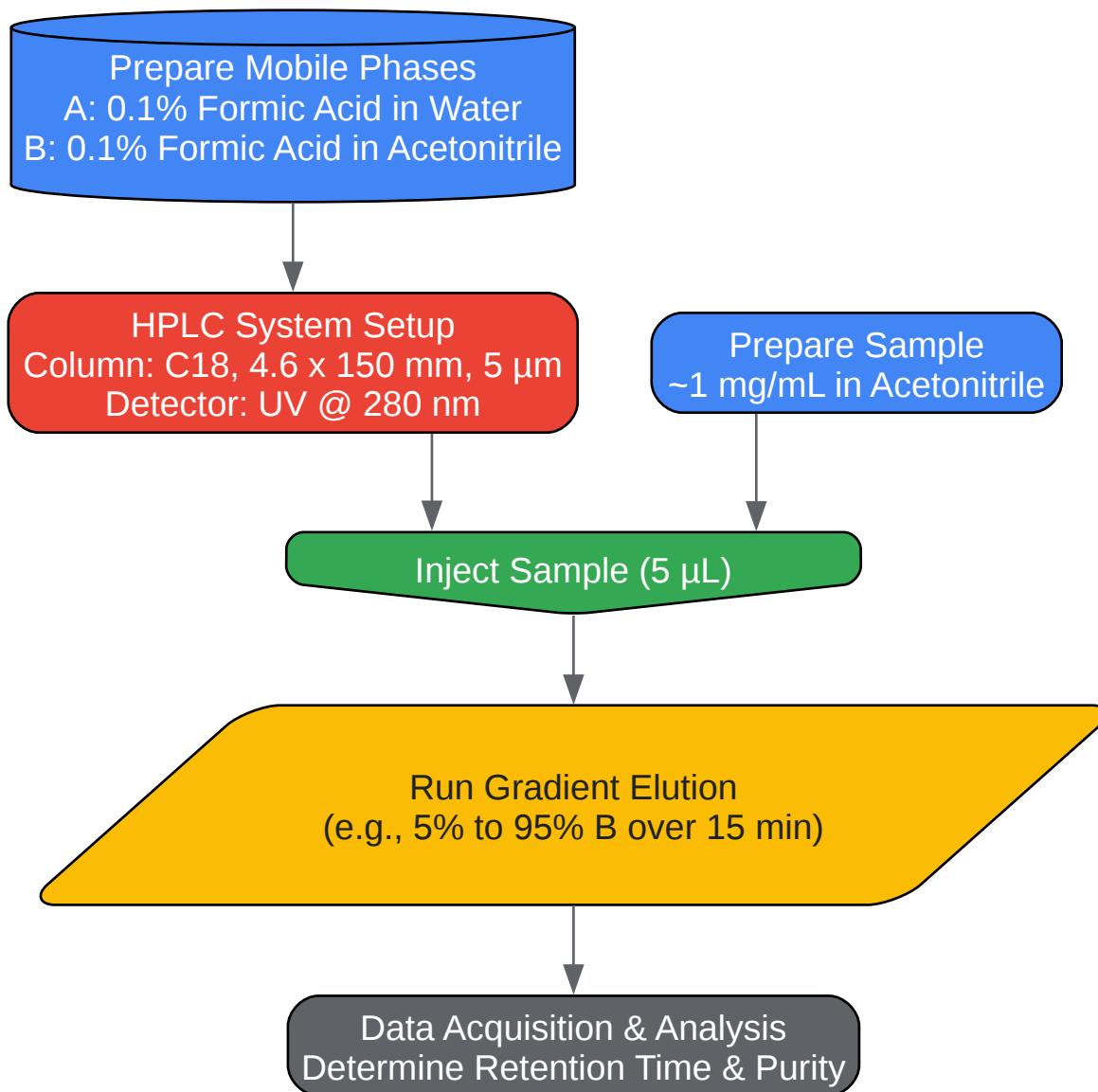
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.[\[1\]](#) Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion $[\text{M}+\text{H}]^+$ can be determined, which should correspond to 224.1434 for the chemical formula $\text{C}_{16}\text{H}_{18}\text{N}^+$.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification of small molecules in drug development.[\[13\]](#)[\[14\]](#) A robust reverse-phase method is essential for quality control.

Expertise & Rationale: A gradient elution method provides the flexibility to separate the main analyte from potential impurities with a wide range of polarities. A C18 column is a standard choice for non-polar to moderately polar compounds.[\[8\]](#) The mobile phase composition (acetonitrile and water with a formic acid modifier) is common for achieving good peak shape and ionization efficiency if coupled to a mass spectrometer.[\[7\]](#)



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Caption: A typical experimental workflow for HPLC analysis.

Typical HPLC Method Parameters:

- Column: C18, 4.6 x 150 mm, 5 μm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 280 nm
- Injection Volume: 5 µL

Conclusion

5-(2,6-dimethylphenyl)indoline presents a chemical scaffold of significant interest. This guide has outlined its core physicochemical identity and properties, bridging the gap between predicted data and the practical, validated experimental protocols required by drug development professionals. The provided methodologies for determining pKa, LogP, and chromatographic behavior serve as a self-validating framework for researchers to generate the robust data necessary for informed decision-making. A thorough understanding and experimental validation of these properties are indispensable first steps in unlocking the full therapeutic potential of this and related molecules.

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